![molecular formula C12H13NO2S2 B6142415 2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid CAS No. 929974-19-6](/img/structure/B6142415.png)
2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid
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Overview
Description
The compound “2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid” is an organic chemical substance . It is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom .
Synthesis Analysis
The synthesis of this compound involves a two-stage process . The first stage involves heating a mixture of 3-Acetyl-2,5-dimethylthiophen with morpholine, toluene-4-sulfonic acid, and sulfur at 130℃ for 6 hours . The second stage involves adding N-benzyl-N,N,N-triethylammonium chloride and sodium hydroxide to the reaction mixture and heating it at 100℃ for 8 hours .Molecular Structure Analysis
The molecular structure of this compound is derived from its IUPAC name and InChI code . The InChI code provides a standard way to encode the molecular structure using text, which can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 170.23 . It is a powder at room temperature . The melting point is between 67-69 degrees Celsius . It is insoluble in water .Scientific Research Applications
Photochromic Materials and Diarylethenes
2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid: belongs to the class of diarylethenes, which exhibit reversible photochromism. These compounds can switch between two distinct forms (open and closed) upon exposure to light. The closed form is typically colored, while the open form is colorless. Researchers have explored their applications in optical data storage, molecular switches, and photoresponsive materials .
Crystal Engineering and Supramolecular Chemistry
The crystal structure of 1,2-bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione has been studied. Crystal engineering involves designing and controlling molecular arrangements in crystals. Understanding the crystal packing and intermolecular interactions can guide the development of novel materials with specific properties, such as conductivity, luminescence, or mechanical strength .
Synthetic Thiophene Derivatives in Medicinal Chemistry
Thiophenes play a crucial role in drug discovery. While not directly related to the specific compound , other thiophene derivatives have therapeutic importance. For instance:
- 2-Octylthiophene contributes to the synthesis of anti-atherosclerotic agents. Additionally, thiophenes act as metal complexing agents and are relevant in insecticide development .
Organic Synthesis and Functionalization
Researchers explore the synthetic routes to prepare novel thiophene derivatives. Functionalizing the thiophene ring with acetic acid groups can lead to diverse applications. Investigating reaction conditions, regioselectivity, and scalability is essential for efficient synthesis .
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary targets of 2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid are currently unknown. This compound belongs to the class of organic compounds known as thiazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions between this compound and its potential targets, as well as the resulting changes, remain to be elucidated.
Biochemical Pathways
Thiazoles are known to interact with various biochemical pathways, depending on their specific targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its impact on bioavailability is also unknown. The compound is a powder at room temperature
Result of Action
Based on the known activities of other thiazole derivatives, it may have potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-6-4-9(7(2)16-6)12-10(5-11(14)15)17-8(3)13-12/h4H,5H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLGZRMHHFBDKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=C(SC(=N2)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,5-Dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid |
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